molecular formula C21H28N2 B8295893 1-(3-Aminopropyl)-4-diphenylmethylpiperidine

1-(3-Aminopropyl)-4-diphenylmethylpiperidine

Cat. No.: B8295893
M. Wt: 308.5 g/mol
InChI Key: OOFGCAHRFJDYDJ-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-4-diphenylmethylpiperidine is a useful research compound. Its molecular formula is C21H28N2 and its molecular weight is 308.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H28N2

Molecular Weight

308.5 g/mol

IUPAC Name

3-(4-benzhydrylpiperidin-1-yl)propan-1-amine

InChI

InChI=1S/C21H28N2/c22-14-7-15-23-16-12-20(13-17-23)21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20-21H,7,12-17,22H2

InChI Key

OOFGCAHRFJDYDJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)C3=CC=CC=C3)CCCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2.8 g of 4-diphenylmethyl-1-(3-phthalimidopropyl)piperidine (prepared as described in Preparation 44') and 0.90 g of hydrazine hydrate in 100 ml of ethanol was heated under reflux for 2 hours. At the end of this time, the mixture was cooled to room temperature and filtered. The mixture was concentrated by evaporation under reduced pressure, to give 0.93 g (yield 47%) of the title compound as an oil.
Name
4-diphenylmethyl-1-(3-phthalimidopropyl)piperidine
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
47%

Synthesis routes and methods II

Procedure details

Borane-tetrahydrofuran complex (1.0M in THF, 5.5 mL, 5.5 mmol, 3.5 equiv) was added under argon to neat 3-(4-diphenylmethylpiperidin-1-yl)propionitrile (480 mg, 1.58 mmol, 1.00 equiv). The mixture was stirred at reflux for 5 hours and then cooled to 0° C. Aqueous HCl (6N, 6 mL) was added cautiously, and stirring was continued at room temperature overnight, then at 42° C. for 1.5 hours. The solution was basified to pH 10-11 by addition of 6N aqueous NaOH and extracted with CH2Cl2 (3×50 mL). The combined organic solutions were dried over MgSO4 and concentrated. The residue was purified by flash chromatography (SiO2, CHCl3—MeOH—NH3 (2.0M in MeOH) to give 420 mg (86%) of colorless oil, which was characterized spectroscopically.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
3-(4-diphenylmethylpiperidin-1-yl)propionitrile
Quantity
480 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
86%

Synthesis routes and methods III

Procedure details

Boranetetrahydrofuran complex (1.0 M in THF, 5.5 mL, 5.5 mmol, 3.5 equiv) was added under argon to neat 3-(4-diphenylmethylpiperidin-1-yl)propionitrile (480 mg, 1.58 mmol, 1.00 equiv). The mixture was stirred at reflux for 5 hours and then cooled to 0° C. Aqueous HCl (6 N, 6 mL) was added cautiously, and stirring was continued at room temperature overnight, then at 42° C. for 1.5 hours. The solution was basified to pH 10-11 by addition of 6 N aqueous NaOH and extracted with CH2Cl2 (3×50 mL). The combined organic solutions were dried over MgSO4 and concentrated. The residue was purified by flash chromatography (SiO2, CHCl3—MeoH—NH3 (2.0 M in MeOH) to give 420 mg (86%) of colorless oil, which was characterized spectroscopically.
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(4-diphenylmethylpiperidin-1-yl)propionitrile
Quantity
480 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
86%

Synthesis routes and methods IV

Procedure details

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N#CCCN1CCC(C(c2ccccc2)c2ccccc2)CC1
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